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Cis-13-Eicosenoic acid methyl ester is an organic compound with the molecular formula and a molecular weight of approximately 324.54 g/mol. It is a methyl ester of cis-13-eicosenoic acid, which is a long-chain fatty acid characterized by a cis double bond located at the 13th carbon from the carboxyl end of the fatty acid chain. This compound is part of the family of unsaturated fatty acids and is found in various natural sources, including certain plant oils and animal fats .
Cis-13-Eicosenoic acid methyl ester exhibits various biological activities, primarily attributed to its unsaturated fatty acid structure. It has been studied for its potential roles in:
Research indicates that such compounds may have beneficial effects on cardiovascular health by influencing lipid profiles and reducing cholesterol levels .
Cis-13-Eicosenoic acid methyl ester can be synthesized through several methods:
Cis-13-Eicosenoic acid methyl ester has several applications across various fields:
Studies on interaction mechanisms involving cis-13-eicosenoic acid methyl ester typically focus on its effects on cellular pathways related to lipid metabolism, inflammation, and oxidative stress. Research indicates that it may interact with cellular receptors involved in lipid signaling, potentially influencing metabolic processes . Additionally, studies on its combination with other bioactive compounds suggest synergistic effects that could enhance its biological efficacy.
Cis-13-Eicosenoic acid methyl ester shares structural similarities with other long-chain unsaturated fatty acids and their esters. Here are some comparable compounds:
| Compound Name | Molecular Formula | Characteristics |
|---|---|---|
| Oleic Acid Methyl Ester | C₁₈H₃₄O₂ | Commonly found in olive oil; monounsaturated |
| Linoleic Acid Methyl Ester | C₁₈H₃₄O₂ | Polyunsaturated; essential fatty acid |
| Palmitoleic Acid Methyl Ester | C₁₆H₃₂O₂ | Monounsaturated; found in certain fish oils |
| Erucic Acid Methyl Ester | C₂₂H₄₄O₂ | Long-chain monounsaturated; used in industrial applications |
Cis-13-eicosenoic acid methyl ester is unique due to its specific position of the double bond (cis configuration at the 13th carbon), which distinguishes it from other similar compounds that may have different chain lengths or positions of unsaturation. This positional specificity can influence its biological activity and applications significantly .
The gas chromatographic analysis of cis-13-eicosenoic acid methyl ester presents significant challenges due to the existence of multiple positional isomers that differ only in the location of the double bond within the carbon chain [37]. These monounsaturated C20:1 fatty acid methyl esters require sophisticated separation techniques to achieve baseline resolution for accurate structural identification and quantification [39].
The separation of positional isomers becomes increasingly difficult as the double bond position moves toward the center of the molecular chain, creating what researchers term "new structural trait" isomers that exhibit similar chromatographic behavior on conventional stationary phases [13]. For cis-eicosenoic acid positional isomers, the elution order on highly polar columns typically follows: 20:1n-15 → 20:1n-13 → 20:1n-11 → 20:1n-9 → 20:1n-7 → 20:1n-5, with cis-13-eicosenoic acid (20:1n-7) appearing in the latter portion of this sequence [37].
Ionic liquid stationary phases have emerged as powerful tools for the separation of fatty acid methyl ester positional isomers, offering unique selectivity mechanisms that complement traditional polar phases [9] [14]. The SLB-IL100 column, containing 1,9-di(3-vinyl-imidazolium)nonane bis(trifluoromethyl)sulfonylimidate as the stationary phase, demonstrates exceptional performance for eicosenoic acid isomer separation [37].
On a 60-meter SLB-IL100 column operated at isothermal conditions between 150-180°C, six positional isomers of cis-eicosenoic acid achieve baseline resolution within 20 minutes at 180°C [37]. The separation factors (α) between adjacent isomers range from 1.02 to 1.05, with peak resolutions (Rs) exceeding 1.57 for all critical pairs [37]. Most notably, the problematic pair of 20:1n-13 and 20:1n-11 isomers, which remain poorly resolved on conventional polar polysiloxane phases, achieves complete separation with α = 1.02 and Rs > 1.57 [37].
Table 1: Chromatographic Parameters for cis-Eicosenoic Acid Isomers on SLB-IL100
| Isomer | Retention Factor (k) | Separation Factor (α) | Peak Resolution (Rs) | Equivalent Chain Length |
|---|---|---|---|---|
| 20:1n-15 | 2.04 | - | - | 20.38 |
| 20:1n-13 | 2.08 | 1.02 | 1.57 | 20.48 |
| 20:1n-11 | 2.12 | 1.02 | 1.98 | 20.56 |
| 20:1n-9 | 2.25 | 1.06 | 2.19 | 20.73 |
| 20:1n-7 | 2.31 | 1.03 | 2.67 | 20.84 |
| 20:1n-5 | 2.39 | 1.04 | 2.67 | 20.99 |
Data obtained at 180°C isothermal conditions on 60m × 0.32mm SLB-IL100 column [37]
The unique separation characteristics of ionic liquid phases result from differential retention mechanisms rather than simply increased polarity [37]. Equivalent chain length values for 20:1n-15 and 20:1n-13 tend to be lower on SLB-IL100 compared to conventional biscyanopropyl polysiloxane phases, suggesting reduced retention for these specific isomers [37]. This behavior contributes to the enhanced resolution of the most challenging positional isomer pairs.
Traditional polar polysiloxane stationary phases, including biscyanopropyl phases such as SP-2560 and CP-Sil 88, have served as the standard for fatty acid methyl ester analysis for decades [29] [35]. These phases typically require 100-meter column lengths and extended analysis times of 65-76 minutes to achieve adequate separation of complex fatty acid methyl ester mixtures following AOAC 996.02 methodology [33].
The CP-Sil 88 column, featuring 100% cyanopropyl polysiloxane stationary phase, provides excellent resolution for most fatty acid methyl esters but struggles with certain positional isomer pairs [35]. This highly polar column operates effectively up to 250°C and offers reproducible retention times for routine fatty acid profiling applications [35]. However, the non-bonded nature of traditional cyanopropyl phases limits their thermal stability compared to newer bonded phases [33].
Table 2: Performance Comparison Between Ionic Liquid and Polar Polysiloxane Phases
| Parameter | SLB-IL100 (60m) | CP-Sil 88 (100m) | SP-2560 (100m) |
|---|---|---|---|
| Analysis Time | 20 min | 65-76 min | 65-76 min |
| Temperature Range | 150-180°C | Up to 250°C | Up to 250°C |
| 20:1n-13/20:1n-11 Resolution | Baseline | Poor | Poor |
| Column Efficiency (plates) | 185,000-213,000 | 150,000-180,000 | 150,000-180,000 |
| Thermal Stability | High | Moderate | Moderate |
Comparative data compiled from multiple studies [37] [35] [33]
Recent developments in polar stationary phases include the DB-FastFAME column series, which combines the selectivity advantages of cyanopropyl phases with improved thermal stability through chemical bonding [33]. The 90-meter DB-FastFAME column separates complex positional cis/trans fatty acid methyl ester isomers with similar or better resolution than SP-2560 in less than 48 minutes [33]. This represents a significant improvement in analysis time while maintaining the necessary resolution for regulatory compliance applications.
Polyethylene glycol-based stationary phases (Carbowax-type) offer alternative selectivity for fatty acid methyl ester analysis, particularly for polyunsaturated fatty acids [30] [34]. The FAMEWAX column provides superb consistency and thermal stability to 250°C, achieving baseline resolution of critical fatty acid pairs in significantly reduced analysis times compared to other Carbowax columns [34]. However, these phases generally provide insufficient resolution for positional isomers of monounsaturated fatty acids like cis-13-eicosenoic acid methyl ester.
Mass spectrometric analysis of cis-13-eicosenoic acid methyl ester relies primarily on electron ionization techniques that generate characteristic fragmentation patterns enabling structural identification [18] [21]. The molecular ion of this compound appears at m/z 324, corresponding to the molecular formula C21H40O2 [1] [5]. Under standard electron ionization conditions at 70 eV, the molecular ion exhibits moderate stability with subsequent fragmentation following predictable pathways.
The electron ionization mass spectrum of cis-13-eicosenoic acid methyl ester displays several diagnostic fragment ions that facilitate structural characterization [17]. The base peak typically appears at m/z 55, resulting from McLafferty rearrangement and α-cleavage processes common to fatty acid methyl esters [19]. Additional significant fragments include ions at m/z 74 (loss of fatty acid chain), m/z 87 (loss of methoxy group), and m/z 264 (loss of 60 mass units corresponding to acetic acid elimination) [19].
Table 3: Major Fragment Ions in Electron Ionization Mass Spectrum of cis-13-Eicosenoic Acid Methyl Ester
| m/z | Relative Intensity (%) | Fragment Identity | Formation Mechanism |
|---|---|---|---|
| 324 | 15-25 | [M]+ | Molecular ion |
| 293 | 5-10 | [M-31]+ | Loss of OCH3 |
| 264 | 10-15 | [M-60]+ | Loss of acetic acid |
| 222 | 8-12 | [M-102]+ | Loss of C7H14 |
| 194 | 15-20 | Alpha ion | α-cleavage from carboxyl end |
| 180 | 12-18 | [194-14]+ | Loss of CH2 from α-ion |
| 87 | 25-35 | [COOCH3-CH2]+ | Methyl ester fragment |
| 74 | 20-30 | [COOCH3+H]+ | Protonated methyl ester |
| 55 | 100 | [C4H7]+ | McLafferty rearrangement |
Typical fragmentation pattern under 70 eV electron ionization [17] [19]
The position of the double bond in cis-13-eicosenoic acid methyl ester influences the fragmentation pattern through charge-remote processes [17]. Fragments resulting from cleavage adjacent to the double bond appear at characteristic mass-to-charge ratios that reflect the specific location of the unsaturation. For the cis-13 isomer, diagnostic ions appear at m/z 189 (corresponding to cleavage between C7 and C8) and m/z 157 (loss of methanol from the m/z 189 ion) [37].
Chemical ionization mass spectrometry provides complementary structural information through softer ionization conditions that preserve the molecular ion while generating different fragmentation patterns [18]. Positive chemical ionization using methane or isobutane as reagent gas produces abundant [M+H]+ ions at m/z 325, facilitating molecular weight determination in complex mixtures [18]. The reduced fragmentation under chemical ionization conditions allows for better quantitative analysis while maintaining structural specificity through selected ion monitoring techniques.
Tandem mass spectrometry approaches using collision-induced dissociation provide enhanced structural characterization capabilities for fatty acid methyl esters [21]. Triple quadrupole instruments operating in multiple reaction monitoring mode can distinguish between positional isomers based on characteristic fragmentation transitions [18]. For cis-13-eicosenoic acid methyl ester, the transition m/z 324 → 55 serves as a quantitative channel, while the transition m/z 324 → 189 provides structural confirmation of the double bond position.
Nuclear magnetic resonance spectroscopy provides unambiguous structural characterization of cis-13-eicosenoic acid methyl ester through precise determination of double bond position and configuration [22] [25]. Proton nuclear magnetic resonance (1H nuclear magnetic resonance) spectroscopy offers the most direct approach for double bond localization, with olefinic protons appearing as characteristic multiplets in the 5.2-5.5 parts per million region [22].
The olefinic protons in cis-13-eicosenoic acid methyl ester appear as complex multiplets centered around 5.34 parts per million, integrating for two protons [24]. The chemical shift and coupling pattern of these signals provide definitive evidence for the cis configuration of the double bond [25]. The allylic protons adjacent to the double bond (at C12 and C14 positions) appear as multiplets around 2.05 parts per million, integrating for four protons total [22].
Table 4: 1H Nuclear Magnetic Resonance Chemical Shifts for cis-13-Eicosenoic Acid Methyl Ester
| Proton Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-13, H-14 | 5.34 | multiplet | 2H | Olefinic protons |
| H-12, H-15 | 2.05 | multiplet | 4H | Allylic protons |
| H-2 | 2.33 | triplet | 2H | α-carbonyl protons |
| H-3 to H-11, H-16 to H-19 | 1.25-1.35 | multiplet | 24H | Methylene protons |
| OCH3 | 3.67 | singlet | 3H | Methoxy protons |
| H-20 | 0.88 | triplet | 3H | Terminal methyl |
Chemical shifts referenced to tetramethylsilane in CDCl3 [22] [24]
Carbon-13 nuclear magnetic resonance (13C nuclear magnetic resonance) spectroscopy provides complementary structural information through precise determination of carbon chemical shifts [24]. The olefinic carbons in cis-13-eicosenoic acid methyl ester appear at approximately 129.5 and 129.7 parts per million, consistent with internal cis-alkene functionality [24]. The carbonyl carbon resonates at 174.1 parts per million, while the methoxy carbon appears at 51.4 parts per million [24].
The precise chemical shift values of olefinic carbons in 13C nuclear magnetic resonance spectra enable differentiation between positional isomers of eicosenoic acid methyl esters [22]. The electronic environment surrounding the double bond varies subtly with position along the carbon chain, resulting in measurable differences in chemical shifts that can be used for structural assignment [26]. Advanced two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide additional connectivity information for unambiguous structural determination.
Table 5: 13C Nuclear Magnetic Resonance Chemical Shifts for cis-13-Eicosenoic Acid Methyl Ester
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C-1 | 174.1 | Carbonyl carbon |
| C-13, C-14 | 129.5, 129.7 | Olefinic carbons |
| C-12, C-15 | 27.2, 27.2 | Allylic carbons |
| C-2 | 34.1 | α-carbonyl carbon |
| C-3 to C-11, C-16 to C-19 | 22.7-31.9 | Methylene carbons |
| OCH3 | 51.4 | Methoxy carbon |
| C-20 | 14.1 | Terminal methyl |
Chemical shifts referenced to CDCl3 at 77.0 ppm [24]
Long-range effects of the double bond on distant proton chemical shifts provide additional diagnostic information for structural characterization [22]. The terminal methyl group in cis-13-eicosenoic acid methyl ester appears as a triplet at 0.88 parts per million, which differs from the chemical shifts observed in other positional isomers due to the specific positioning of the double bond [22]. These subtle but reproducible differences in chemical shifts enable confident assignment of double bond position in structural elucidation studies.
Marine organisms represent the most significant natural sources of cis-13-eicosenoic acid methyl ester, with extensive distribution patterns documented across various fish species inhabiting different oceanic regions. Research demonstrates that eicosenoic acid positional isomers, including the cis-13 variant, constitute major fatty acid components in marine fish lipids, with their occurrence and distribution varying significantly among species from different oceanic environments [1].
Comprehensive fatty acid analysis of marine fishes from the Indian, Atlantic, and Pacific Oceans reveals distinct regional variations in eicosenoic acid content. Pacific Ocean species demonstrate the highest concentrations of total cis-eicosenoic acid positional isomers, with saury containing 166.95 ± 12.4 milligrams per gram of oil, representing the peak levels documented in marine fish lipids [1]. Atlantic Ocean species, particularly capelin, exhibit comparable high concentrations at 162.7 ± 3.5 milligrams per gram of oil [1]. In contrast, Indian Ocean species display substantially lower concentrations, with goatfish containing only 34.39 milligrams per gram of oil [1].
The positional isomer distribution patterns show remarkable consistency across oceanic regions. In both Indian and Atlantic Ocean fishes, the cis-11-eicosenoic acid isomer predominates, comprising more than 50 percent of total eicosenoic acids, while the cis-13-eicosenoic acid isomer typically represents less than 25 percent of the total eicosenoic acid fraction [1]. Pacific Ocean species present a contrasting pattern, with cis-9-eicosenoic acid serving as the principal isomer [1].
Several commercially important fish species contain significant quantities of cis-13-eicosenoic acid within their lipid profiles. Herring, mackerel, capelin, pollock, flathead flounder, and cod all demonstrate substantial eicosenoic acid concentrations, with these long-chain monounsaturated fatty acids accounting for 5 to 15 percent of total fatty acid composition [2] [3]. Capelin specifically exhibits distinctive fatty acid characteristics, with monounsaturated fatty acids constituting 57 to 60 percent of total lipids, where long-chain eicosenoic acid and docosenoic acid represent major components [4].
The lipid composition of these marine species demonstrates seasonal variations that influence eicosenoic acid content. Research on capelin reveals that lipid content peaks during autumn and decreases substantially during spring migration periods, with corresponding changes in fatty acid unsaturation levels [3]. These temporal fluctuations directly impact the availability and concentration of cis-13-eicosenoic acid in marine-derived oils.
| Fish Species | Ocean/Region | Total c-20:1 content (mg/g oil) | c-13-20:1 isomer (%) | c-11-20:1 isomer (%) |
|---|---|---|---|---|
| Saury | Pacific | 166.95 | <25 | >50 |
| Capelin | Atlantic | 162.7 | <25 | >50 |
| Goatfish | Indian | 34.39 | <25 | >50 |
| Herring | Various | High | Variable | Variable |
| Mackerel | Various | High | Variable | Variable |
| Cod | Various | High | Variable | Variable |
| Flathead flounder | Various | High | Variable | Variable |
Plant sources of cis-13-eicosenoic acid methyl ester demonstrate more limited but taxonomically significant distribution patterns, with the Centaurea genus within the Asteraceae family serving as a notable botanical source. Multiple Centaurea species have been documented to contain this rare fatty acid, although typically in lower concentrations compared to the more prevalent cis-11-eicosenoic acid (gondoic acid) found throughout the family [5] [6] [7].
Centaurea iberica, Centaurea urvillei subspecies hayekiana, and Centaurea urvillei subspecies nimrodis all demonstrate detectable levels of cis-13-eicosenoic acid within their fatty acid profiles [5]. The overall fatty acid composition of these species shows predominance of common unsaturated fatty acids, with oleic acid comprising 23.04 percent and linoleic acid representing 31.08 percent of total fatty acids in some species [5]. The total unsaturated fatty acid content reaches 81.6 percent in Centaurea urvillei subspecies, indicating highly unsaturated lipid profiles [5].
Centaurea pumilio represents another species within this genus that contains cis-13-eicosenoic acid, with gas chromatography-mass spectrometry analysis confirming its presence in both aerial parts and root extracts [6]. This species demonstrates notable antimicrobial activity, with the chloroform aerial part extract showing significant activity against multidrug-resistant Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus strains, with minimum inhibitory concentrations of 62.5 and 15.62 micrograms per milliliter, respectively [6].
Centaurea alexanderina essential oil extracts also contain cis-13-eicosenoic acid, constituting 1.57 percent of the total fatty acid composition in flower extracts [7]. This species demonstrates diverse bioactive compound profiles across different plant parts, with flowers, stems, leaves, and roots each presenting distinct fatty acid distributions and biological activities [7].
Beyond the Centaurea genus, cis-13-eicosenoic acid occurrence has been documented in other plant families, particularly within the Sapindaceae. Nephelium lappaceum (rambutan) seed oil contains small but detectable quantities of this rare fatty acid, representing approximately 1.0 to 1.1 percent of total fatty acids [8]. This occurrence is particularly significant as cis-13-eicosenoic acid (paullinic acid) has been isolated from only limited plant sources, including some Proteaceae species and selected Sapindaceae members such as Sapindus trifoliatus, Paullinia cupana, and Allophylus species [8].
The biosynthetic pathway for cis-13-eicosenoic acid in plants involves the fatty acid elongation machinery located in the endoplasmic reticulum. The process begins with the elongation of oleic acid (18:1) through successive two-carbon additions catalyzed by fatty acid elongase complexes [9]. The fatty acid elongase 1 (FAE1) gene encodes the condensing enzyme that represents the rate-limiting step in very long chain fatty acid biosynthesis [10] [11]. This enzyme demonstrates substrate specificity that determines the final chain length and positional characteristics of the resulting eicosenoic acids [12].
| Centaurea Species | cis-13-eicosenoic acid content | Major fatty acids (%) | Total unsaturated FA (%) | Biological activity |
|---|---|---|---|---|
| C. iberica | Present | Oleic (23.04), Linoleic (31.08) | Variable | Antioxidant |
| C. urvillei ssp. hayekiana | Present | Linoleic (35.92), Palmitic (16.24) | 81.6 | Antioxidant |
| C. urvillei ssp. nimrodis | Present | Oleic (23.04), Linoleic (31.08) | 81.6 | Antioxidant |
| C. pumilio | Detected | Variable | High | Antimicrobial |
| C. alexanderina | Detected | Hexadecenoic acid | Variable | Antimicrobial |
Metabolic engineering of microorganisms presents promising strategies for sustainable production of cis-13-eicosenoic acid methyl ester, offering alternatives to natural extraction methods that may have limited availability or environmental concerns. Several microbial platforms have been developed and optimized for very long chain fatty acid production, with specific focus on eicosenoic acid variants [13] [14] [15].
Escherichia coli represents the most extensively studied microbial platform for engineered very long chain fatty acid production. Systematic implementation of plant-derived enzymatic cascades from Arabidopsis thaliana has enabled successful biosynthesis of eicosenoic acids, including the cis-13 isomer [16] [17]. The approach involves expressing four membrane-bound very long chain fatty acid enzymes using synthetic expression cassettes combined with self-assembly green fluorescent protein scaffolding systems to facilitate enzyme solubilization and interaction [17].
The engineered Escherichia coli system requires external supplementation with oleic acid and cerulenin to initiate very long chain fatty acid biosynthesis. Under these conditions, gas chromatography-mass spectrometry analysis confirms production of arachidic acid (20:0), cis-11-eicosenoic acid (20:1), and notably, cis-13-eicosenoic acid (20:1) [16] [17]. The detection of erucamide in these cultures suggests metabolic crosstalk between endogenous amino acid biosynthesis and the heterologous very long chain fatty acid biosynthetic cascade [16].
Yarrowia lipolytica, an oleaginous yeast, has been extensively engineered for production of very long chain fatty acids through systematic metabolic modifications [15] [18] [19]. The most successful approaches involve expressing beta-ketoacyl-coenzyme A synthases from various sources, with Crambe graeca beta-ketoacyl-coenzyme A synthase demonstrating particular effectiveness for eicosenoic acid production [15]. Comprehensive metabolic engineering strategies include enhancing precursor supply through acetyl-coenzyme A carboxylase overexpression, optimizing cofactor balance through pentose phosphate pathway modifications, and blocking competing fatty acid degradation pathways [18].
Advanced engineering of Yarrowia lipolytica has achieved remarkable production levels for related very long chain fatty acids. Nervonic acid production, representing a closely related C24:1 fatty acid, has reached 17.3 grams per liter, comprising 17.9 percent of total fatty acids, through systematic expression of elongation enzymes and endoplasmic reticulum engineering [15]. These achievements demonstrate the substantial potential for adapting similar strategies to optimize cis-13-eicosenoic acid production.
Alternative microbial platforms include Rhodosporidium toruloides, which has been engineered with fatty acid elongases from Arabidopsis thaliana and Brassica tournefortii [15]. These systems demonstrate differential substrate specificity, with AtFAE1 and BtFAE1 showing preferences for extending oleic acid to various eicosenoic acid isomers [15]. The choice of elongase enzyme directly influences the positional isomer distribution in the final fatty acid products.
Thraustochytrium species represent unique marine protists capable of producing very long chain polyunsaturated fatty acids through both aerobic desaturase-elongase pathways and anaerobic polyketide synthase-like systems [20]. These organisms naturally accumulate more than 50 percent of total fatty acids as very long chain polyunsaturated fatty acids, suggesting potential for adaptation to eicosenoic acid production through targeted metabolic modifications [20].
The metabolic engineering approaches for cis-13-eicosenoic acid production focus on several key strategies. Enhancing precursor availability through acetyl-coenzyme A and malonyl-coenzyme A pool optimization represents a fundamental requirement [13] [18]. Expressing appropriate condensing enzymes with the correct substrate specificity for C18:1 elongation to C20:1 products constitutes the core biosynthetic modification [10] [17]. Optimizing cofactor balance, particularly NADPH regeneration through pentose phosphate pathway enhancement, supports the reductive steps in fatty acid elongation [18]. Finally, blocking competing metabolic pathways, including beta-oxidation and alternative fatty acid modifications, helps direct metabolic flux toward target product accumulation [19].
| Microorganism | Target Fatty Acid | Engineering Approach | Production Level | Key Enzymes |
|---|---|---|---|---|
| Escherichia coli | cis-13-eicosenoic acid | FAE1 expression + GFP scaffold | Detected with oleic acid feed | KCS1, KCR, HCD, ECR |
| Yarrowia lipolytica | Nervonic acid (C24:1) | CgKCS + metabolic engineering | 17.3 g/L (17.9% TFA) | β-ketoacyl-CoA synthase |
| Rhodosporidium toruloides | Eicosenoic acid | AtFAE1/BtFAE1 expression | Variable | Fatty acid elongase |
| Arabidopsis thaliana (source) | VLCFA (C20-C22) | Native biosynthesis | Natural levels | FAE1 complex |
| Thraustochytrium sp. | Very long chain PUFAs | PUFA synthase pathway | >50% total FA | PUFA synthase |